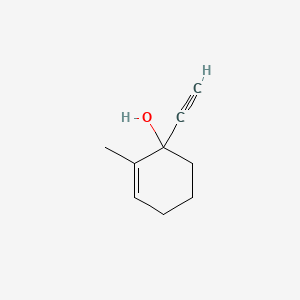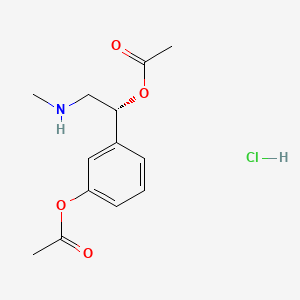
O3,O-Diacetylphenylephrine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O3,O-Diacetylphenylephrine hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is a well-known alpha-1 adrenergic receptor agonist used primarily as a decongestant, vasopressor, and mydriatic agent. The diacetylation of phenylephrine enhances its chemical properties, making it a compound of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O3,O-Diacetylphenylephrine hydrochloride typically involves the acetylation of phenylephrine. The process begins with phenylephrine, which undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the phenylephrine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions
O3,O-Diacetylphenylephrine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of phenylephrine.
Substitution: Formation of various substituted phenylephrine derivatives.
科学的研究の応用
O3,O-Diacetylphenylephrine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on alpha-1 adrenergic receptors and its potential use in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including its use as a decongestant and vasopressor.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用機序
The mechanism of action of O3,O-Diacetylphenylephrine hydrochloride involves its interaction with alpha-1 adrenergic receptors. Upon binding to these receptors, the compound induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion. The molecular targets include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.
類似化合物との比較
Similar Compounds
Phenylephrine: The parent compound, used widely as a decongestant and vasopressor.
Methoxamine: Another alpha-1 adrenergic agonist with similar vasoconstrictive properties.
Ephedrine: A compound with both alpha and beta adrenergic activity, used as a decongestant and bronchodilator.
Uniqueness
O3,O-Diacetylphenylephrine hydrochloride is unique due to its diacetylation, which enhances its chemical stability and potentially alters its pharmacokinetic properties compared to phenylephrine. This modification can lead to differences in its duration of action and potency, making it a compound of interest for further research and development.
特性
分子式 |
C13H18ClNO4 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
[3-[(1R)-1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16;/h4-7,13-14H,8H2,1-3H3;1H/t13-;/m0./s1 |
InChIキー |
JSMUTRORLWWTKB-ZOWNYOTGSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC(=C1)[C@H](CNC)OC(=O)C.Cl |
正規SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
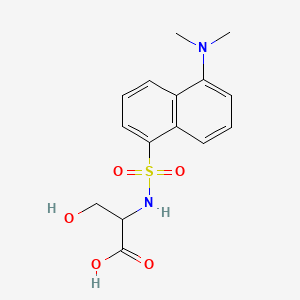
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
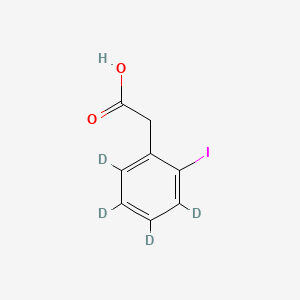
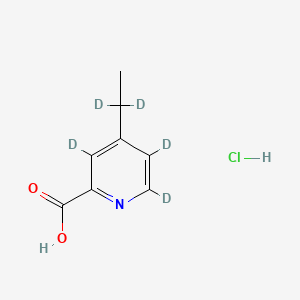
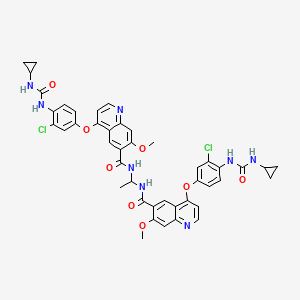
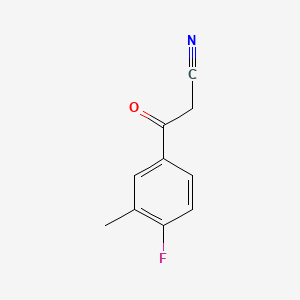
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
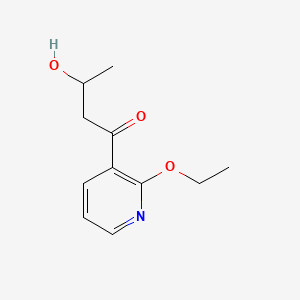

![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
